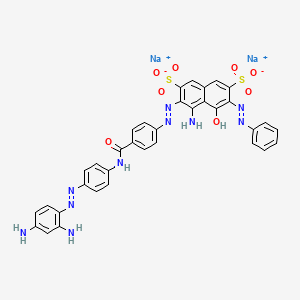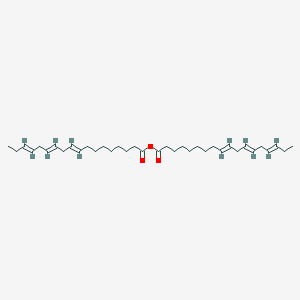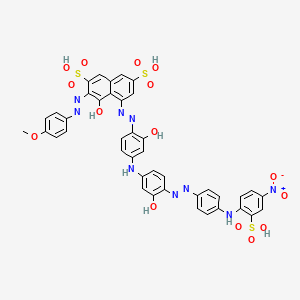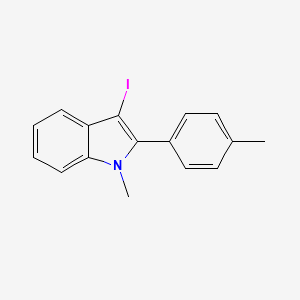
3-Iodo-1-methyl-2-P-tolyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1-methyl-2-P-tolyl-1H-indole is an indole derivative that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a P-tolyl group at the second position of the indole ring. The molecular formula of this compound is C16H14IN, and it has a molecular weight of 347.19 g/mol .
Métodos De Preparación
The synthesis of 3-Iodo-1-methyl-2-P-tolyl-1H-indole typically involves Sonogashira coupling and electrophilic cyclization reactions. The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is often followed by electrophilic cyclization to form the indole ring. The yields for these reactions are generally high, with reported yields of 70%, 68%, and 67% for similar indole derivatives .
Análisis De Reacciones Químicas
3-Iodo-1-methyl-2-P-tolyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-Iodo-1-methyl-2-P-tolyl-1H-indole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Iodo-1-methyl-2-P-tolyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, as an electrocatalyst, it facilitates the oxidation of glucose by providing a surface for the reaction to occur. This process involves the transfer of electrons from glucose to the catalyst, resulting in the production of electrical energy .
Comparación Con Compuestos Similares
3-Iodo-1-methyl-2-P-tolyl-1H-indole can be compared with other similar indole derivatives, such as:
3-Iodo-1-methyl-2-phenyl-1H-indole: This compound has a phenyl group instead of a P-tolyl group at the second position.
2-(2,5-Dimethylphenyl)-3-iodo-1-methyl-1H-indole: This compound has a 2,5-dimethylphenyl group at the second position instead of a P-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H14IN |
|---|---|
Peso molecular |
347.19 g/mol |
Nombre IUPAC |
3-iodo-1-methyl-2-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H14IN/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18(16)2/h3-10H,1-2H3 |
Clave InChI |
SFTSUJMQXFMWSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


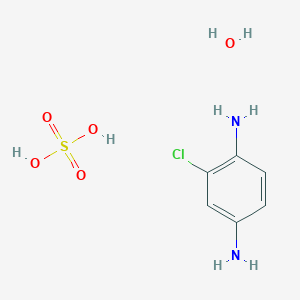
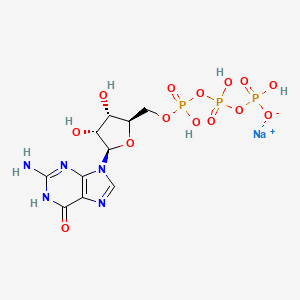
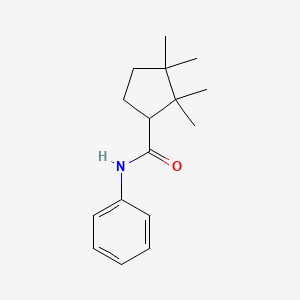

![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
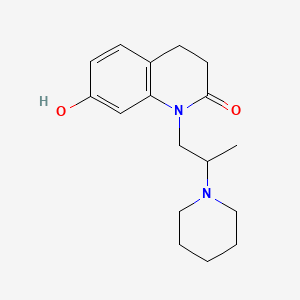
![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)
